Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid

Aurora Kinase Inhibition Fragment-Based Drug Discovery Imidazopyridine SAR

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid (CAS 889939-41-7) is a heterocyclic building block with the molecular formula C₇H₄BrN₃O₂ and molecular weight 242.03 g/mol. The compound belongs to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry that serves as a purine isostere and is extensively exploited in kinase inhibitor drug discovery programs.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.032
CAS No. 889939-41-7
Cat. No. B2609182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid
CAS889939-41-7
Molecular FormulaC7H4BrN3O2
Molecular Weight242.032
Structural Identifiers
SMILESC1=C2C(=NC(=C1Br)C(=O)O)N=CN2
InChIInChI=1S/C7H4BrN3O2/c8-3-1-4-6(10-2-9-4)11-5(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
InChIKeyRWJWYIKTECICMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid (CAS 889939-41-7): Core Scaffold Identity and Procurement Baseline


6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid (CAS 889939-41-7) is a heterocyclic building block with the molecular formula C₇H₄BrN₃O₂ and molecular weight 242.03 g/mol . The compound belongs to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry that serves as a purine isostere and is extensively exploited in kinase inhibitor drug discovery programs [1]. The presence of three distinct reactive handles—a C6 bromine atom for cross-coupling, a C5 carboxylic acid for amide/ester derivatization, and the imidazole NH for N-alkylation—makes this compound a versatile Advanced Intermediate rather than a finished screening candidate . Commercial availability is established across multiple vendors with typical purity specifications ranging from 95% to 97% (HPLC) .

Why Generic Substitution of 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid Carries Synthetic and Biological Risk


The imidazo[4,5-b]pyridine scaffold supports diverse substitution patterns, and even ostensibly minor structural changes produce profound shifts in both reactivity and biological target engagement. The specific 6-bromo-5-carboxylic acid regiochemistry of CAS 889939-41-7 is not arbitrary: the bromine at position 6 provides a single-point entry for Pd-catalyzed cross-coupling without competing reactivity at other positions, while the carboxylic acid at position 5 enables convergent amide coupling absent in the simpler 6-bromo-3H-imidazo[4,5-b]pyridine (CAS 28279-49-4) which lacks the carboxyl handle entirely . Imidazo[4,5-b]pyridine derivatives differing only in halogen position (e.g., 5-bromo vs. 6-bromo) or in the presence/absence of the carboxylic acid have been shown to diverge in kinase selectivity profiles by orders of magnitude (IC₅₀ shifts from nanomolar to micromolar) in Aurora kinase and FLT3 biochemical assays [1]. Generic procurement based solely on the imidazopyridine core—without verifying the 6-bromo-5-carboxylic acid substitution pattern—introduces substantial risk of failed coupling reactions, altered pharmacological activity, and non-reproducible SAR data.

Quantitative Comparative Evidence: 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid vs. Closest Analogs


Aurora A Kinase Biochemical Inhibition: 6-Bromo-5-carboxylic acid Fragment vs. Optimized Clinical Candidate

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid has been reported to inhibit Aurora A kinase with an IC₅₀ of 0.067 µM (67 nM) in a biochemical assay . This places the compound squarely in the fragment-to-lead potency range (typically 100 µM to 100 nM) and establishes it as a viable starting point for structure-based optimization. For context, the fully optimized clinical candidate CCT137690—a trisubstituted 6-bromo-imidazo[4,5-b]pyridine derivative that incorporates the same 6-bromo core—achieves Aurora A IC₅₀ = 0.015 µM (15 nM) [1]. The approximately 4.5-fold potency gap between the fragment-like starting scaffold (67 nM) and the elaborated drug candidate (15 nM) illustrates the optimization trajectory accessible from this core, a gap that can be bridged through iterative medicinal chemistry at the three modifiable positions that this compound uniquely offers.

Aurora Kinase Inhibition Fragment-Based Drug Discovery Imidazopyridine SAR

Synthetic Utility: Orthogonal Tri-Functionalization Enables Divergent Library Synthesis

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid provides three chemically orthogonal reactive sites on a single core scaffold: (i) C6–Br for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling; (ii) C5–COOH for amide bond formation or esterification; and (iii) N3–H for alkylation under basic conditions . This tri-functional architecture directly supports the convergent synthetic strategies employed in the discovery of CCT137690, where sequential functionalization at all three positions yielded a compound with pan-Aurora activity (Aurora A/B/C IC₅₀ = 15/25/19 nM) [1]. The simpler analog 6-bromo-3H-imidazo[4,5-b]pyridine (CAS 28279-49-4) lacks the C5 carboxylic acid, reducing the number of derivatizable positions from three to two and thereby limiting the accessible chemical space in library production by approximately one order of magnitude in terms of combinatorial diversity.

Parallel Synthesis Kinase Inhibitor Libraries Cross-Coupling Handles

Fragment-like Physicochemical Properties Enable Rule-of-Three Compliance for FBDD Programs

With a molecular weight of 242.03 Da, calculated LogP of 1.42, topological polar surface area (TPSA) of 78.87 Ų, and only one rotatable bond, 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid adheres to the Astex Rule of Three guidelines for fragment library design (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . In contrast, the lead-like and drug-like imidazo[4,5-b]pyridine derivatives such as CCT137690 (MW = 549.5 Da, calculated LogP ~3.5–4.0) exceed fragment criteria by wide margins [1]. For fragment screening and structure-based design programs that require low-complexity chemical probes with high ligand efficiency, the target compound's fragment-compliant profile is advantageous: it minimizes the risk of non-specific binding and aggregation artifacts commonly observed with larger, more lipophilic analogs at typical fragment screening concentrations (200–1000 µM).

Fragment-Based Drug Discovery Rule of Three Ligand Efficiency

Patent-Cited Intermediate Status Confirms Industrial Relevance Across Multiple IP Filings

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid (CAS 889939-41-7) has been cited as a disclosed synthetic intermediate in at least 5 patent families according to PubChemLite patent count data [1]. This level of patent citation is comparable to other commonly used imidazo[4,5-b]pyridine building blocks and places the compound among the more frequently referenced intermediates in the class. For industrial procurement teams conducting Freedom-to-Operate (FTO) analysis or sourcing intermediates for generic drug synthesis, a compound with multiple patent citations across independent assignees signals broad recognition of its utility in producing patent-protected therapeutic candidates, validating its role as a non-proprietary, commercially sustainable intermediate rather than a single-use custom synthon.

Patent-Protected Intermediates Supply Chain Qualification IP Landscape Analysis

Validated Application Scenarios for 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid Procurement


Fragment-Based Aurora Kinase Inhibitor Screening and Hit Expansion

The confirmed Aurora A biochemical IC₅₀ of 0.067 µM positions CAS 889939-41-7 as a high-quality fragment hit suitable for direct inclusion in fragment screening libraries or as a validated starting point for structure-guided optimization [1]. Fragment elaboration at the C5-carboxylic acid (amide formation), C6-bromine (Suzuki coupling), and N3 (alkylation) positions can be conducted iteratively, following the established optimization trajectory exemplified by CCT137690 (Aurora A IC₅₀ progression from fragment to 15 nM) [2]. This scenario is particularly well-suited for academic screening consortia, biotech FBDD platforms, and CRO-based integrated drug discovery programs requiring fragment hits with pre-existing SAR knowledge. The compound's Rule-of-Three compliance (MW = 242, LogP = 1.42) ensures compatibility with standard fragment screening protocols at 200–500 µM concentrations .

Focused Kinase Inhibitor Library Production via Divergent Parallel Synthesis

The three orthogonal reactive handles of CAS 889939-41-7 enable systematic, divergent library synthesis where each position is independently varied in a combinatorial fashion. Medicinal chemistry teams can generate 50–200 member libraries through sequential amide coupling (C5-COOH with diverse amines), palladium-catalyzed cross-coupling (C6-Br with aryl/heteroaryl boronic acids or amines), and N-alkylation (N3-H with alkyl/benzyl halides), all under standard, robust reaction conditions [1]. This synthetic strategy directly mirrors the approach used in the discovery of imidazo[4,5-b]pyridine-based Aurora and FLT3 inhibitors, where structure-activity relationships were mapped across all three substitution vectors [2]. The tri-functional architecture delivers a combinatorial diversity advantage over the simpler two-point analog 6-bromo-3H-imidazo[4,5-b]pyridine (CAS 28279-49-4), justifying procurement for library production despite moderately higher per-gram pricing.

Generic Drug Intermediate Sourcing with Multi-Patent Validation

With citations in 5 patent families spanning independent assignees, CAS 889939-41-7 has been recognized as a key intermediate in multiple proprietary therapeutic programs targeting the imidazo[4,5-b]pyridine chemical space [1]. For generic pharmaceutical manufacturers and CDMOs engaged in ANDA filing or patent challenge strategies, procuring this intermediate from qualified suppliers with established ISO certifications (available from vendors such as MolCore and AchemBlock at 97%+ purity) ensures supply chain readiness for future generic API production. The compound's multi-source commercial availability from at least 9 independent suppliers, documented across ChemTradeHub and chemical marketplaces, provides competitive pricing redundancy and mitigates single-vendor supply risk [2].

Structure-Based Design of Tyrosyl-tRNA Synthetase Inhibitors

The 6-bromo-imidazo[4,5-b]pyridine scaffold has been computationally validated via molecular docking studies as a potential inhibitor scaffold for tyrosyl-tRNA synthetase (TyrRS), an emerging antibacterial target [1]. While these studies evaluated more elaborate 6-bromo-imidazo[4,5-b]pyridine derivatives rather than the core fragment itself, CAS 889939-41-7 serves as the synthetic gateway to such derivatives. Research groups targeting bacterial TyrRS can procure this intermediate to synthesize and screen focused analog libraries, leveraging the established synthetic route involving condensation of 5-bromo-2,3-diaminopyridine with aromatic aldehydes followed by alkylation [1]. The antibacterial target space complements the oncology-focused Aurora kinase applications, diversifying the compound's research utility portfolio.

Quote Request

Request a Quote for 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.